molecular formula C9H9Cl2NO B14506420 2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride CAS No. 63461-20-1

2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride

Cat. No.: B14506420
CAS No.: 63461-20-1
M. Wt: 218.08 g/mol
InChI Key: OOTDHADCYDBJFK-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures . The reaction conditions often include room temperature for the initial steps, followed by heating to achieve the desired cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This approach enhances safety and efficiency by minimizing the handling of hazardous reagents and allowing for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding oxazole.

    Substitution: The products vary based on the nucleophile used but generally include substituted oxazoles.

Mechanism of Action

The mechanism by which 2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-phenyl-1,3-oxazole
  • 4-Phenyl-1,3-oxazole
  • 2-Chloro-1,3-oxazole

Uniqueness

2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to other oxazole derivatives .

Properties

CAS No.

63461-20-1

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

2-chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride

InChI

InChI=1S/C9H8ClNO.ClH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-5,8H,6H2;1H

InChI Key

OOTDHADCYDBJFK-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)Cl)C2=CC=CC=C2.Cl

Origin of Product

United States

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